molecular formula C21H17N3O3 B15010682 (5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B15010682
M. Wt: 359.4 g/mol
InChI Key: LTDRRVCZOSGMJI-WJDWOHSUSA-N
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Description

(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes an indole moiety and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methyl-1H-indole-3-carbaldehyde with 1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors or enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
  • (5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Uniqueness

(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione is unique due to the specific positioning of the methyl groups on the indole and phenyl rings, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct interactions with molecular targets compared to similar compounds.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

6-hydroxy-5-[(E)-(2-methylindol-3-ylidene)methyl]-1-(3-methylphenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C21H17N3O3/c1-12-6-5-7-14(10-12)24-20(26)17(19(25)23-21(24)27)11-16-13(2)22-18-9-4-3-8-15(16)18/h3-11,26H,1-2H3,(H,23,25,27)/b16-11-

InChI Key

LTDRRVCZOSGMJI-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)/C=C\3/C(=NC4=CC=CC=C43)C)O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)C=C3C(=NC4=CC=CC=C43)C)O

Origin of Product

United States

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